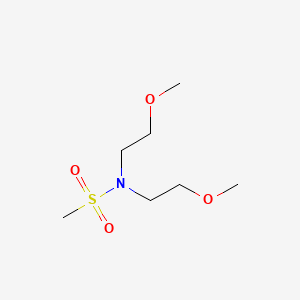
N,N-bis(2-methoxyethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-bis(2-methoxyethyl)methanesulfonamide” is a chemical compound with the CAS Number: 1344086-67-4 . It has a molecular weight of 211.28 and its molecular formula is C7H17NO4S .
Molecular Structure Analysis
The molecular structure of “this compound” involves a central N—C—C—N moiety . More detailed structural analysis would require specific spectroscopic data or computational modeling.Physical And Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 211.28 and its molecular formula is C7H17NO4S .Aplicaciones Científicas De Investigación
Chemical Structure and Intramolecular Interactions
N,N-bis(2-methoxyethyl)methanesulfonamide is related to compounds studied for their unique intramolecular hydrogen bonding and chemical structure. For instance, bis(trifluoromethylsulfonylamino)methane shows various monomeric forms with different types of intramolecular hydrogen bonds, indicating the significance of such structures in chemical reactivity and stability (Sterkhova et al., 2006). The study of these compounds helps in understanding the behavior of this compound in different environments.
Synthesis and Biological Activity
Research on the synthesis of related compounds, such as diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, provides insights into the methods for creating complex molecules that could serve as the basis for further exploring the applications of this compound (Li et al., 2010). These synthetic pathways and the biological activity associated with these compounds highlight the potential for this compound in medicinal chemistry and materials science.
Chemoselective N-Acylation Agents
The development of chemoselective N-acylation agents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, showcases the utility of sulfonamide derivatives in selective chemical reactions, providing a context for the potential uses of this compound in synthetic organic chemistry (Kondo et al., 2000).
Advanced Materials and Sensors
The research extends into the development of advanced materials and sensors, where sulfonamide compounds are utilized for their unique properties. For example, the creation of highly efficient Co2+ ions sensors based on bis-sulfonamides highlights the role of these compounds in environmental monitoring and pollution control (Sheikh et al., 2016).
Propiedades
IUPAC Name |
N,N-bis(2-methoxyethyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4S/c1-11-6-4-8(5-7-12-2)13(3,9)10/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOMMQIOJPLOQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


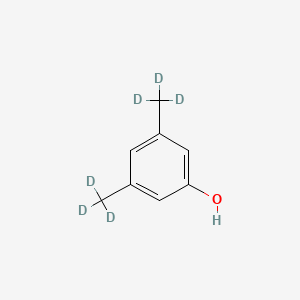
![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B580123.png)
![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)
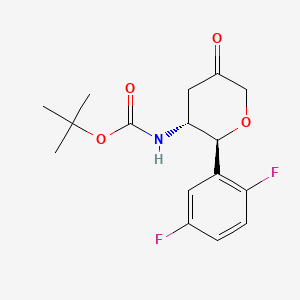
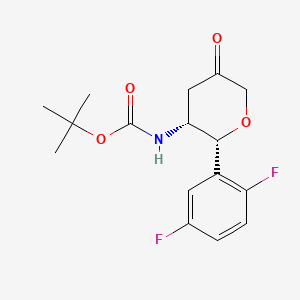
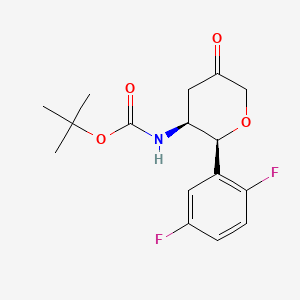
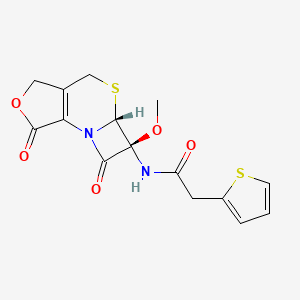
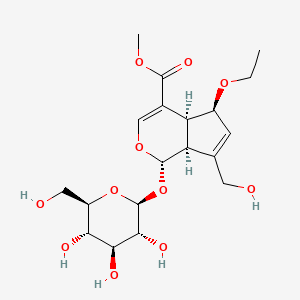
![5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B580134.png)